SHP2 Inhibitor Precursor Specificity: 2-Chlorobenzyl vs. Other N3-Substituents
The target compound is a direct precursor for a specific series of SHP2 inhibitors. In the synthesis of 4-(2-chlorobenzyl)-1-(substituted)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, the 2-chlorobenzyl group from the parent compound is retained in the final structure. The final inhibitor, 4-(2-chlorobenzyl)-1-(4‑hydroxy-3-((4-hydroxypiperidin-1-yl)methyl)-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, demonstrated superior SHP2 inhibitory activity at 10 µM compared to the reference compound SHP244 under identical assay conditions [1]. Using a different N3-substituted analog (e.g., 3-benzyl or 3-(4-chlorobenzyl)) would yield a different final compound with unpredictable SHP2 activity.
| Evidence Dimension | SHP2 enzyme inhibition at 10 µM |
|---|---|
| Target Compound Data | Not directly measured; serves as precursor |
| Comparator Or Baseline | Reference inhibitor SHP244 vs. final derivative from target compound |
| Quantified Difference | The derivative synthesized from the target compound exhibited 'better' inhibition than SHP244. |
| Conditions | In silico docking followed by in vitro SHP2 enzyme assay |
Why This Matters
For researchers synthesizing SHP2 inhibitors, the specific N3-substituent is fixed; procuring the correct precursor eliminates synthetic variability and ensures the final product retains the designed biological activity.
- [1] Xiao, T., et al. (2021) 'Synthesis, crystal and molecular structure, vibrational spectroscopic, DFT and molecular docking of 4-(2-chlorobenzyl)-1-(4‑hydroxy-3-((4-hydroxypiperidin-1-yl)methyl)-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one', Journal of Molecular Structure, 1245, p. 131234. View Source
